molecular formula C16H19N5O2S B2777104 (E)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035000-75-8

(E)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2777104
CAS RN: 2035000-75-8
M. Wt: 345.42
InChI Key: AULTUYJTWBSVHX-VOTSOKGWSA-N
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Description

(E)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H19N5O2S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

(E)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its pharmacological properties. Research into similar compounds has revealed insights into their metabolism, disposition, and pharmacokinetics, which could be analogous to the metabolism of (E)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide. For example, the metabolism and disposition of BMS-690514, an oral selective inhibitor targeting similar pathways, have been studied in humans, revealing that such compounds are well absorbed and extensively metabolized via multiple pathways, with excretion in both bile and urine (L. Christopher et al., 2010). This suggests a potential for complex metabolic pathways and multiple excretion routes for (E)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide as well.

Toxicological Aspects

Understanding the toxicological profile of chemical compounds is crucial for assessing their safety. Studies on acrylamides, which share functional groups with (E)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide, indicate that these compounds can form adducts with hemoglobin and have been associated with neurotoxic and genotoxic effects. Research demonstrates that acrylamide exposure, even at occupational levels, can lead to significant formation of hemoglobin adducts, suggesting a potential for similar toxicological concerns with (E)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide (E. Bergmark, 1997).

Potential Therapeutic Applications

While direct studies on (E)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide are not available, research on structurally or functionally related compounds can provide insights. For instance, the exploration of acalabrutinib, a covalent inhibitor of Bruton's tyrosine kinase (BTK) with a unique warhead, highlights the therapeutic potential of covalent inhibitors in treating diseases such as cancer by targeting specific enzymes or receptor pathways (T. Podoll et al., 2018). This suggests a possibility for (E)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide to have specific therapeutic applications, pending further research to elucidate its target interactions and efficacy.

properties

IUPAC Name

(E)-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-23-16-19-13(18-15(20-16)21-8-2-3-9-21)11-17-14(22)7-6-12-5-4-10-24-12/h4-7,10H,2-3,8-9,11H2,1H3,(H,17,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULTUYJTWBSVHX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

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